molecular formula C15H14N2O6 B11967118 1,3-Bis(3-nitrophenoxy)propane CAS No. 14467-65-3

1,3-Bis(3-nitrophenoxy)propane

Cat. No.: B11967118
CAS No.: 14467-65-3
M. Wt: 318.28 g/mol
InChI Key: WPUUBEBNMZPNCP-UHFFFAOYSA-N
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Description

1,3-Bis(3-nitrophenoxy)propane is an organic compound with the molecular formula C15H14N2O6 It is characterized by the presence of two nitrophenoxy groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(3-nitrophenoxy)propane can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 3-nitrophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-nitrophenoxy)propane undergoes several types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitrophenoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).

Major Products

    Reduction: The major product of the reduction reaction is 1,3-Bis(3-aminophenoxy)propane.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

1,3-Bis(3-nitrophenoxy)propane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(3-nitrophenoxy)propane primarily involves its ability to undergo nucleophilic substitution and reduction reactions. The nitro groups can be reduced to amino groups, which can then participate in further chemical reactions to form polymers and other materials. The molecular targets and pathways involved are primarily related to its reactivity with nucleophiles and reducing agents.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2-nitrophenoxy)propane
  • 1,3-Bis(4-nitrophenoxy)propane
  • 1,2-Bis(3-nitrophenoxy)ethane
  • 1,5-Bis(3-nitrophenoxy)pentane

Uniqueness

1,3-Bis(3-nitrophenoxy)propane is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its isomers and homologs.

Properties

CAS No.

14467-65-3

Molecular Formula

C15H14N2O6

Molecular Weight

318.28 g/mol

IUPAC Name

1-nitro-3-[3-(3-nitrophenoxy)propoxy]benzene

InChI

InChI=1S/C15H14N2O6/c18-16(19)12-4-1-6-14(10-12)22-8-3-9-23-15-7-2-5-13(11-15)17(20)21/h1-2,4-7,10-11H,3,8-9H2

InChI Key

WPUUBEBNMZPNCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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